N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a cyclopentanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyphenyl ethyl ketone using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is converted to the amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary or secondary amines.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Specific pathways involved include those related to lipid metabolism, inflammation, and glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]benzamide
- 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
- N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-3-6-14(11-12)16-10-9-13-4-7-15(17-2)8-5-13/h4-5,7-8,12,14,16H,3,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKCGNAKDVLBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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